molecular formula C19H12ClNO5S2 B3657460 2-[(5E)-5-{[4-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

2-[(5E)-5-{[4-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

Cat. No.: B3657460
M. Wt: 433.9 g/mol
InChI Key: VTHWHKRUMGYROA-OQLLNIDSSA-N
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Description

2-[(5E)-5-{[4-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a chlorobenzoyloxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-{[4-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.

    Introduction of the Chlorobenzoyloxy Group: This step involves the esterification of the phenyl group with 4-chlorobenzoic acid.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzoyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different substituents replacing the chlorobenzoyloxy group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in organic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-{[4-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modifying the activity of the target. This can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5E)-5-{[4-(4-METHYLBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
  • 2-[(5E)-5-{[4-(4-FLUOROBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

Uniqueness

The presence of the chlorobenzoyloxy group in 2-[(5E)-5-{[4-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID imparts unique chemical properties, such as increased reactivity in substitution reactions and potential bioactivity, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

2-[(5E)-5-[[4-(4-chlorobenzoyl)oxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO5S2/c20-13-5-3-12(4-6-13)18(25)26-14-7-1-11(2-8-14)9-15-17(24)21(10-16(22)23)19(27)28-15/h1-9H,10H2,(H,22,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHWHKRUMGYROA-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5E)-5-{[4-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(5E)-5-{[4-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

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